molecular formula C12H15NO4 B10972153 Ethyl 2-[(2-methoxybenzoyl)amino]acetate

Ethyl 2-[(2-methoxybenzoyl)amino]acetate

Cat. No.: B10972153
M. Wt: 237.25 g/mol
InChI Key: BWRHSPMNQGKMJZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxybenzoyl)amino]acetate is an organic compound characterized by a methoxy-substituted benzoyl group linked via an amide bond to an ethyl glycinate moiety. This structure combines aromatic, amide, and ester functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The 2-methoxybenzoyl group contributes electron-donating effects, while the ethyl ester enhances solubility in organic solvents. Its applications span drug development, particularly in designing enzyme inhibitors or bioactive scaffolds .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]acetate

InChI

InChI=1S/C12H15NO4/c1-3-17-11(14)8-13-12(15)9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

BWRHSPMNQGKMJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-methoxybenzoyl)amino]acetate typically involves the reaction of 2-methoxybenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(2-methoxybenzoyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: Ethyl 2-[(2-methoxybenzoyl)amino]acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a ligand in binding studies to understand the mechanisms of enzyme catalysis.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxybenzoyl)amino]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy group on the benzene ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the binding affinity to the target. The ester and amide functional groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocycles, or functional groups, highlighting differences in physicochemical properties and biological activities.

Structural Analogs with Substituent Variations

  • Ethyl 2-[(4-Chlorobenzoyl)Thio]Acetate (I): Replacing the amino group with a thioester (C=S) increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
  • Ethyl 2-[(3-Methylphenyl)Amino]Acetate: The absence of a methoxy group and substitution with a methylphenyl group decreases aromatic electron density, reducing polarity (LogP = 2.6 vs. ~1.8 for the target compound) .
  • Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate : Bromination at the α-position introduces steric bulk and increases molecular weight (MW = 273.13 vs. 237.24 for the target compound). This modification may hinder enzymatic degradation but reduces solubility in polar solvents .

Heterocyclic Derivatives

  • Ethyl 2-(Substituted Imidazolyl)Acetates (e.g., Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl]Acetate ): Incorporation of imidazole rings introduces nitrogen-based hydrogen-bonding sites, enhancing interactions with biological targets like kinases or receptors. These compounds often exhibit higher thermal stability due to aromatic stacking .
  • Ethyl 2-((6-Substituted Chromenyl)Oxy)Acetate: Chromone-derived analogs (e.g., Ethyl 2-((6-((2-Cyanoacetyl)Hydrazono)Methyl)Chromenyl)Oxy)Acetate) feature conjugated π-systems, enabling fluorescence properties useful in bioimaging. However, their larger molecular frameworks reduce solubility compared to the target compound .

Amino Group Modifications

  • However, this group reduces hydrolytic stability compared to the amide in the target compound .
  • Ethyl 2-[(2-Cyanoacetyl)Amino]Benzoate: The cyano group increases electron-withdrawing effects, lowering pKa of the amide proton and enhancing acidity. This modification can improve binding to metalloenzymes .

Brominated and Electron-Deficient Analogs

  • Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate : Bromine substitution enhances electrophilicity, making it a precursor for cross-coupling reactions. However, the absence of the amide group limits its utility in peptidomimetic designs .

Data Table: Key Attributes of Ethyl 2-[(2-Methoxybenzoyl)Amino]Acetate and Analogs

Compound Molecular Weight Functional Groups Key Properties Applications
This compound 237.24 Methoxybenzoyl, amide, ester Moderate solubility, H-bond donor/acceptor Enzyme inhibitors, drug intermediates
Ethyl 2-[(4-Chlorobenzoyl)Thio]Acetate (I) 257.72 Chlorobenzoyl, thioester High electrophilicity, low polarity Nucleophilic reaction substrates
Ethyl 2-[5-(4-Chlorophenyl)Imidazolyl]Acetate 318.77 Imidazole, chlorophenyl, ester Thermal stability, H-bonding capacity Kinase inhibitors
Ethyl 2-[(2-Cyanoacetyl)Amino]Benzoate 246.23 Cyano, amide, ester Enhanced acidity, electron-withdrawing Metalloenzyme inhibitors

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